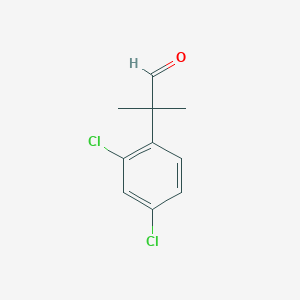

2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde

Description

2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is a halogenated aromatic aldehyde characterized by a benzene ring substituted with chlorine atoms at the 2- and 4-positions and an alpha,alpha-dimethyl acetaldehyde side chain. Its molecular formula is C₁₀H₁₀Cl₂O, with a molecular weight of 217.1 g/mol (calculated). The compound’s structure combines electron-withdrawing chlorine substituents with a reactive aldehyde group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C10H10Cl2O |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-2-methylpropanal |

InChI |

InChI=1S/C10H10Cl2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |

InChI Key |

AUXYSQBHPNXKSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Chlorination of Benzeneacetaldehyde: : One common method involves the chlorination of benzeneacetaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.

-

Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of 2,4-dichlorobenzene with isobutyraldehyde. This reaction requires a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The aldehyde group in 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH3) can be used to introduce methoxy groups.

Major Products Formed

Oxidation: 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid.

Reduction: 2,4-Dichloro-alpha,alpha-dimethyl-benzeneethanol.

Substitution: 2,4-Dimethoxy-alpha,alpha-dimethyl-benzeneacetaldehyde.

Scientific Research Applications

Chemistry

In chemistry, 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of chlorinated aldehydes on cellular processes. It may serve as a model compound to investigate the toxicity and metabolic pathways of similar substances.

Medicine

While not commonly used directly in medicine, derivatives of this compound may have potential applications in drug development. Its structural features can be modified to create new pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and agrochemicals. Its unique properties make it suitable for specific applications where chlorinated aldehydes are required.

Mechanism of Action

The mechanism by which 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is typically targeted by oxidizing agents, leading to the formation of carboxylic acids. In biological systems, the compound may interact with cellular components, leading to oxidative stress or other biochemical effects.

Comparison with Similar Compounds

Structural and Functional Analysis

Functional Group Reactivity

- Aldehyde (Target Compound) : The aldehyde group is highly electrophilic, enabling condensation reactions (e.g., with amines or hydrazines) to form imines or hydrazones. This reactivity is critical in synthesizing heterocyclic compounds, such as triazoles .

- Amine Hydrochlorides (Compounds 2 and 3) : These compounds exhibit nucleophilic behavior, participating in salt formation or alkylation reactions. Their hydrochloride salts enhance water solubility, making them suitable for pharmaceutical formulations .

- Trifluorotoluene (Compound 4) : The trifluoromethyl group increases lipophilicity and metabolic stability, favoring applications in agrochemicals. Its low boiling point (72°C) suggests utility as a volatile solvent .

- Carboxylic Acid (Compound 5) : The carboxylic acid group allows for salt formation or esterification, commonly used in herbicide synthesis (e.g., 2,4-D derivatives) .

Substituent Effects Chlorine Atoms: All compounds share dichlorophenyl substituents, which impart electron-withdrawing effects. This enhances the stability of adjacent electrophilic groups (e.g., aldehyde in the target compound) but reduces basicity in amine derivatives .

Physical Properties

- Melting/Boiling Points : The trifluorotoluene derivative (Compound 4) has a melting point of 117–118°C and boiling point of 72°C , reflecting its volatility. In contrast, the hydrochloride salts (Compounds 2 and 3) are likely solids at room temperature due to ionic interactions .

- Solubility : Hydrochloride salts (Compounds 2 and 3) are water-soluble, while the aldehyde (Target Compound) and trifluorotoluene (Compound 4) are more soluble in organic solvents .

Applications

- Pharmaceuticals : The target compound’s aldehyde group is pivotal in synthesizing triazole derivatives (e.g., antifungal agents), while amine hydrochlorides (Compounds 2 and 3) are explored as stimulant analogs .

- Agrochemicals : The trifluorotoluene derivative (Compound 4) serves as a solvent in pesticide formulations, leveraging its volatility and stability .

- Herbicides : 2,4-Dichlorophenylacetic acid (Compound 5) is a precursor to herbicides like 2,4-D, highlighting the role of carboxylic acids in agrochemistry .

Biological Activity

2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde (commonly referred to as DDMBA) is an organic compound characterized by the presence of two chlorine atoms and an aldehyde group on a benzene ring. Its unique structure contributes to its reactivity and biological activity, making it an important subject of study in various fields, including toxicology and pharmacology.

Chemical Structure

The molecular formula for DDMBA is . The compound features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and an aldehyde group attached to an alpha carbon that is also bonded to two methyl groups. This configuration enhances its reactivity compared to similar compounds.

Biological Activity Overview

DDMBA has been primarily studied for its potential biological effects, particularly in relation to cellular toxicity and metabolic pathways. Although it is not widely used in clinical settings, it serves as a model compound for understanding the impacts of chlorinated aldehydes on biological systems.

Key Findings

- Toxicity : Research indicates that DDMBA can induce oxidative stress in cells. This oxidative stress may lead to various cellular responses, including apoptosis and inflammation. The compound's reactive nature is thought to contribute significantly to these effects.

- Metabolic Pathways : Studies suggest that understanding the metabolic pathways of DDMBA can provide insights into how similar chlorinated compounds behave biologically. Its metabolism may involve phase I reactions such as oxidation and reduction, leading to various metabolites with distinct biological activities .

- Cellular Interactions : DDMBA has been utilized in studies examining its interactions with cellular components, particularly focusing on how it affects enzyme activity and gene expression related to oxidative stress responses .

Research Data Table

Case Study 1: Oxidative Stress Induction

In a controlled laboratory setting, BALB/c mice were exposed to varying concentrations of DDMBA. The results demonstrated a dose-dependent increase in markers of oxidative stress, including elevated levels of malondialdehyde (MDA) and decreased glutathione (GSH) levels. Histological analysis revealed signs of cellular damage in liver tissues, supporting the hypothesis that DDMBA can induce significant toxicity through oxidative mechanisms.

Case Study 2: Metabolic Profiling

A separate study focused on the metabolic profiling of DDMBA in mice. Following administration, urine samples were collected and analyzed using gas chromatography-mass spectrometry (GC-MS). Several metabolites were detected, indicating that DDMBA undergoes extensive biotransformation, primarily through hydroxylation and conjugation reactions.

The mechanism by which DDMBA exerts its biological effects is primarily linked to its ability to generate reactive oxygen species (ROS). Upon entering biological systems, DDMBA can interact with cellular components such as lipids and proteins, leading to oxidative modifications that disrupt normal cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.